molecular formula C17H20INO B5363921 N-Adamantan-1-yl-3-iodo-benzamide

N-Adamantan-1-yl-3-iodo-benzamide

Cat. No.: B5363921
M. Wt: 381.25 g/mol
InChI Key: ZLKQSNLZQSLEIA-UHFFFAOYSA-N
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Description

N-Adamantan-1-yl-3-iodo-benzamide is a synthetic organic compound that incorporates an adamantane moiety linked to a 3-iodo-benzamide group. The adamantane group is a diamondoid hydrocarbon known for its rigid, stable cage-like structure, which can enhance the metabolic stability and binding affinity of drug candidates by promoting hydrophobic interactions with biological targets . This specific compound is of significant interest in medicinal chemistry and pharmaceutical research as a versatile chemical building block. The iodine atom on the benzamide ring presents a reactive handle for further chemical transformations via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies . Researchers can leverage this molecule to develop novel bioactive compounds. Adamantane-based derivatives have demonstrated notable biological activities in scientific research, including investigated efficacy against protozoan parasites . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-(1-adamantyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKQSNLZQSLEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-1-yl-3-iodo-benzamide typically involves the reaction of 1-adamantylamine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-1-yl-3-iodo-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base (e.g., potassium carbonate) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and coupled products with extended conjugation or additional functional groups.

Mechanism of Action

The mechanism of action of N-Adamantan-1-yl-3-iodo-benzamide involves its interaction with specific molecular targets. The adamantane group can enhance the binding affinity of the compound to hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Biophysical Properties

  • P2X7 Receptor Antagonism : AACBA () demonstrates species-dependent potency (IC₅₀: 18 nM human vs. 29 nM rat), highlighting substituent-specific receptor interactions. The 3-iodo group’s polarizability could modulate binding kinetics in similar targets .
  • Crystallographic Insights : The benzothiazole derivative () forms H-bonded dimers and S···S interactions, stabilizing its crystal lattice. Iodo-substituted analogs may exhibit distinct packing due to halogen-driven interactions .

Metabolic and Stability Considerations

  • Nitro vs. Iodo : The nitro group (compound in ) is prone to metabolic reduction, whereas the iodine atom’s stability under physiological conditions may prolong half-life .
  • Chloro vs. Iodo : Chlorine’s smaller size and higher electronegativity may favor different metabolic pathways (e.g., oxidative dechlorination vs. iodine retention) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Adamantan-1-yl-3-iodo-benzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-iodobenzoic acid derivatives with 1-adamantylamine via activating agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF. Optimizing yield requires controlling reaction temperature (e.g., reflux at 40–60°C) and stoichiometric ratios. For example, manganese-catalyzed reactions (MnCl₂ or Mn(OAc)₃) can improve efficiency in adamantane amidation, as demonstrated in analogous syntheses of adamantyl amides . Purification often involves column chromatography with gradients of ethyl acetate/hexane. Monitoring via TLC (silica gel, chloroform/acetone mobile phase) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • FTIR : Confirms amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and adamantyl C-H stretches (2850–2900 cm⁻¹) .
  • ¹H/¹³C NMR : Adamantane protons appear as multiplets (δ 1.5–2.2 ppm), while aromatic protons from the 3-iodobenzamide moiety resonate at δ 7.0–8.5 ppm. The iodine atom induces distinct deshielding effects on adjacent carbons .
  • X-ray crystallography : Resolves spatial conformation, such as gauche orientation of the adamantyl group relative to the amide bond, as seen in structurally similar adamantane derivatives (e.g., triclinic P1 space group with H-bonded dimers) .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store in airtight, light-protected containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture and protic solvents to prevent hydrolysis of the amide bond. Stability assessments via periodic HPLC (C18 column, acetonitrile/water gradient) can detect degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for target-specific bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stability of iodine-substituted benzamides. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .
  • Molecular Docking : Screen against targets like P2X7 receptors using AutoDock Vina. Adamantane’s rigid structure may enhance binding in hydrophobic pockets, as seen in P2X7 antagonists (e.g., GSK314181A with IC₅₀ ~18 nM for human receptors) .

Q. What strategies resolve contradictions between predicted and experimental data (e.g., NMR shifts, bioassay results) for adamantane derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For bioassays, confirm target engagement via orthogonal methods (e.g., calcium flux assays and YO-PRO-1 uptake tests) .
  • Error Analysis : Reassess computational parameters (e.g., solvent models in DFT) or synthetic purity (via elemental analysis). Discrepancies in bioactivity may arise from species-specific receptor differences, as observed in rat vs. human P2X7 responses .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzamide ring (e.g., substituent position, halogen replacement) and adamantane substituents (e.g., hydroxyl, nitro groups) to assess impacts on solubility and binding .
  • In Vitro Screening : Use high-throughput assays (e.g., antimicrobial disk diffusion, enzyme inhibition) to prioritize leads. For anti-inflammatory activity, measure IL-6 suppression in LPS-induced models .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal incubation) and logP values (HPLC-derived) to balance lipophilicity (adamantane’s contribution) and bioavailability .

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